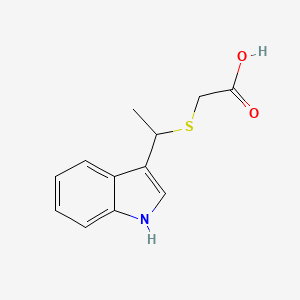
2-((1-(1H-Indol-3-yl)ethyl)thio)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-((1-(1H-Indol-3-yl)ethyl)thio)acetic acid” is a compound that belongs to the class of indole-3-acetic acid derivatives . These are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest in recent years due to their significant role in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention .Chemical Reactions Analysis
The chemical reactions involving indole derivatives have been extensively studied . For instance, several 2-((indol-3-yl)thio)-N-benzyl-acetamides were identified as SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) inhibitors .Scientific Research Applications
Auxin Activity and Molecular Structure
The study by Antolić et al. (2004) examines the auxin activity of 2-alkylindole-3-acetic acids, demonstrating that certain homologues, such as 2-methyl and 2-ethyl derivatives, exhibit auxin activity in plant growth regulation. This research highlights the borderline between strong and weak auxins and explores the molecular dynamics and quantum-chemical calculations to understand the reduced plant-growth promoting activity of these compounds (Antolić et al., 2004).
Synthesis and Pharmacological Screening
Rubab et al. (2017) conducted a study on the synthesis, pharmacological screening, and computational analysis of 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene] acetohydrazides and related compounds. This research identified several derivatives with antibacterial activities and potential as therapeutic agents for inflammatory ailments, showcasing the versatility of indole-based compounds in drug discovery (Rubab et al., 2017).
Anti-inflammatory Actions
The study by Martel et al. (1976) on etodolic acid and related di- and trisubstituted 1, 3, 4, 9-tetrahydropyrano[3, 4-b]indole-1-acetic acids revealed potent anti-inflammatory properties. This research demonstrates the potential of indole-acetic acid derivatives in developing new anti-inflammatory drugs (Martel et al., 1976).
Thiocyanation of Indoles
Research on the thiocyanation of indoles, including ethyl indole-2-carboxylate, by Tamura et al. (1978) explores a method of introducing thiocyanato groups to indole compounds. This chemical modification technique could have applications in synthesizing novel indole derivatives with specific biological activities (Tamura et al., 1978).
Synthesis and Antioxidant Evaluation
The work by Naik et al. (2011) on synthesizing novel indole-3-acetic acid analogues and evaluating their antioxidant activities presents another dimension of research applications. This study underscores the importance of structural modification in enhancing the biological properties of indole derivatives, particularly in antioxidant activity (Naik et al., 2011).
properties
IUPAC Name |
2-[1-(1H-indol-3-yl)ethylsulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-8(16-7-12(14)15)10-6-13-11-5-3-2-4-9(10)11/h2-6,8,13H,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZYSHFEQXXQIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CNC2=CC=CC=C21)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(1H-Indol-3-yl)ethyl)thio)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

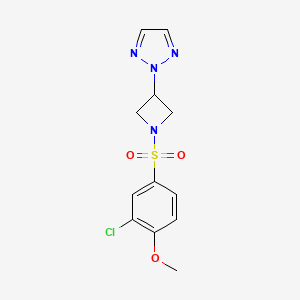
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2,4-difluorobenzyl)oxalamide](/img/structure/B2737950.png)
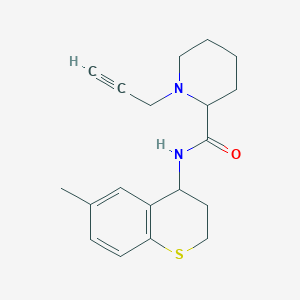
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B2737954.png)
amino}acetamide](/img/structure/B2737956.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2737958.png)
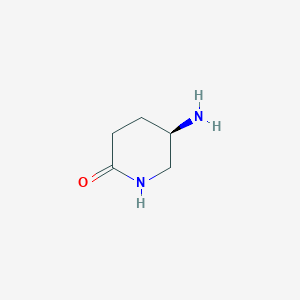
![1-butyl-5-chloro-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2737961.png)
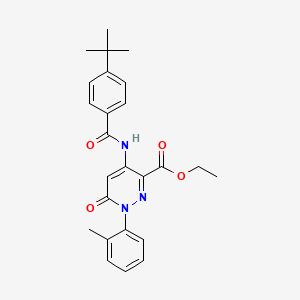
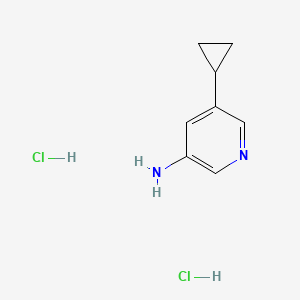
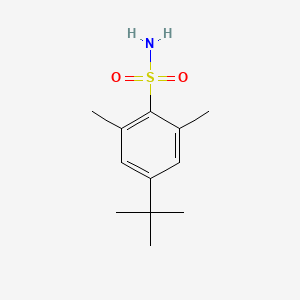
![dimethyl 5-[4-(tert-butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2737967.png)
![2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]propanamide](/img/structure/B2737969.png)
![(Z)-methyl 2-(2-((3-chlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2737971.png)